![molecular formula C22H26O6 B14221310 4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) CAS No. 508193-51-9](/img/structure/B14221310.png)
4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) is an organic compound characterized by its unique structure, which includes two ethoxybenzaldehyde groups connected by a butane-1,4-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Procedure: The 3-ethoxybenzaldehyde is first converted to its corresponding phenoxide ion by treatment with the base. This phenoxide ion then undergoes a nucleophilic substitution reaction with 1,4-dibromobutane, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzoic acid).
Reduction: 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzyl alcohol).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to form stable linkages.
作用機序
The mechanism of action of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Material Science: In polymer synthesis, the compound acts as a cross-linking agent, forming stable networks that enhance the mechanical properties of the material.
類似化合物との比較
Similar Compounds
4,4’-[Butane-1,4-diylbis(oxy)]dianiline: Similar structure but with amino groups instead of aldehyde groups.
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-methoxybenzaldehyde): Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) is unique due to its specific combination of ethoxybenzaldehyde groups and the butane-1,4-diylbis(oxy) linker. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
特性
CAS番号 |
508193-51-9 |
|---|---|
分子式 |
C22H26O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
3-ethoxy-4-[4-(2-ethoxy-4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C22H26O6/c1-3-25-21-13-17(15-23)7-9-19(21)27-11-5-6-12-28-20-10-8-18(16-24)14-22(20)26-4-2/h7-10,13-16H,3-6,11-12H2,1-2H3 |
InChIキー |
SHPAJHIWMCELDT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCCOC2=C(C=C(C=C2)C=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


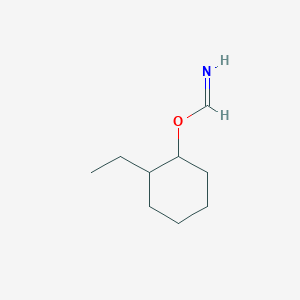
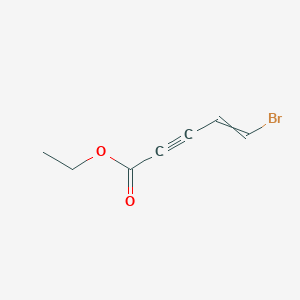
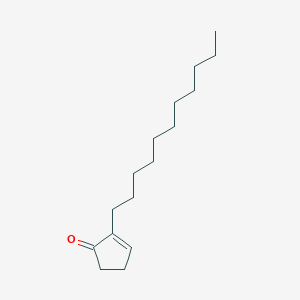
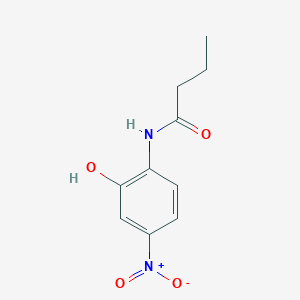
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
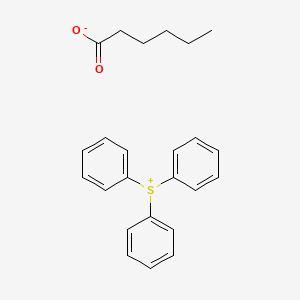


![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)

